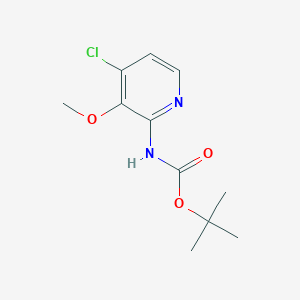

tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-chloro-3-methoxypyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-8(16-4)7(12)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXHJDJDAGVMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate involves the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with tert-butanol and carbonic acid. The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. The structure of the compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Chemical Reactions Analysis

Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include palladium catalysts and bases such as cesium carbonate. For example, the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of cesium carbonate in 1,4-dioxane as a solvent is a notable reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Prostacyclin Receptor Agonists

One of the significant applications of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate is in the development of prostacyclin receptor agonists. These compounds have shown potential in treating pulmonary hypertension by mimicking the effects of prostacyclin, which is crucial for vasodilation and inhibiting platelet aggregation. In a study, derivatives of this compound were synthesized and evaluated for their efficacy in a rat model, demonstrating promising results in terms of oral bioavailability and therapeutic effects .

Organic Synthesis

Synthesis of N-Boc Protected Anilines

this compound serves as an intermediate in the synthesis of N-Boc protected anilines, which are essential building blocks in pharmaceutical chemistry. The compound can be utilized in palladium-catalyzed reactions leading to the formation of complex organic structures .

Data Table: Applications Overview

Case Study 1: Prostacyclin Receptor Agonists

In research focused on creating novel prostacyclin receptor agonists, this compound was identified as a lead compound. The study involved synthesizing various derivatives and assessing their pharmacological profiles. The results indicated that certain modifications to the tert-butyl group enhanced receptor affinity and selectivity, leading to improved therapeutic outcomes in preclinical models .

Case Study 2: Synthesis Pathways

A detailed synthetic route employing this compound was documented, showcasing its utility as a versatile intermediate. The synthesis involved multiple steps, including carbamate formation and subsequent coupling reactions, which yielded high-purity products suitable for further biological evaluation .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate involves its interaction with specific molecular targets in plants. As a herbicide, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, ultimately causing cell death in the target weeds.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Key Observations :

- The 3-methoxy group in the target compound provides electron-donating resonance effects, counterbalancing the electron-withdrawing chloro group. This balance enhances stability in nucleophilic substitution reactions compared to analogs like tert-butyl (4-chloropyridin-2-yl)carbamate, which lacks such modulation .

- Fluorine substitution (e.g., in tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate) increases electrophilicity but may reduce solubility due to higher hydrophobicity .

Key Observations :

- The target compound’s synthesis likely follows protocols similar to those for tert-butyl (3-chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate, where Pd-catalyzed cross-coupling or nucleophilic substitution is employed. Yields vary significantly (16–77%) depending on substituent steric demands and reaction conditions .

- tert-Butyl (4-acetyl-6-chloro-3-pyridyl)carbamate requires careful handling of the acetyl group, which may undergo unintended hydrolysis or side reactions during synthesis .

Physical and Chemical Properties

Table 3: Physicochemical Properties

Key Observations :

Table 4: Functional Roles in Pharmaceutical Chemistry

Key Observations :

- The target compound’s chloro and methoxy groups are critical in designing kinase inhibitors, where the pyridine core interacts with ATP-binding pockets. The methoxy group may form hydrogen bonds with target proteins, improving binding affinity .

- In contrast, tert-butyl (4-acetyl-6-chloro-3-pyridyl)carbamate serves as a precursor for anticancer agents, where the acetyl group is modified into reactive ketones or amines .

Biological Activity

Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate is a compound of interest due to its structural features that suggest potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C11H14ClN2O3

- Molecular Weight : 256.686 g/mol

The presence of the chloro and methoxy groups on the pyridine ring is significant as these substituents can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The carbamate group may participate in nucleophilic reactions, forming covalent bonds with target proteins or enzymes.

- Receptor Interaction : The molecular structure allows for potential interactions with various receptors, influencing signaling pathways.

- Modulation of Biological Targets : The chloro and methoxy groups can modulate the binding affinity and specificity towards biological targets.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, derivatives with varying substituents on the pyridine ring have been synthesized and tested for their pharmacological effects:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Chloro-3-methoxypyridine | Antimicrobial | |

| 5-Nitropyridine | Anti-inflammatory | |

| tert-butyl carbamate | Protective group in organic synthesis |

These studies suggest that modifications to the pyridine core can significantly impact the biological profile of the compounds.

Safety and Toxicology

Safety assessments indicate that this compound may pose risks such as skin irritation and respiratory issues upon exposure. Proper handling protocols are essential to mitigate these risks during research and application.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate to achieve high yields?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:

- Base selection : Use triethylamine or sodium hydride to deprotonate the amine intermediate, ensuring efficient carbamate bond formation .

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the tert-butyloxycarbonyl (Boc) group) .

- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) removes unreacted starting materials. Recrystallization in dichloromethane/hexane mixtures improves purity .

- Yield improvement : Pilot studies suggest adding Boc-protecting agents in a 1.2:1 molar ratio to the pyridine derivative reduces dimerization byproducts .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Methodological Answer:

- Data collection : Use single crystals grown via slow evaporation in a 1:1 dichloromethane/hexane mixture. Diffraction data is collected at 100 K to reduce thermal motion artifacts .

- Structure refinement : Employ SHELXL software for small-molecule refinement. Key parameters include:

- Validation tools : Use PLATON to check for voids, hydrogen bonding, and π-π stacking interactions involving the pyridine ring .

Q. What analytical techniques are critical for purity assessment and functional group identification?

Methodological Answer:

- HPLC : Use a C18 column with a methanol/water gradient (60–80% methanol over 20 min) to detect impurities (< 0.5% area by UV at 254 nm) .

- NMR : Key signals include:

- ¹H NMR : δ 1.4 ppm (tert-butyl, 9H), δ 3.9 ppm (methoxy group), δ 8.2 ppm (pyridyl H) .

- ¹³C NMR : δ 155 ppm (carbamate carbonyl), δ 150 ppm (pyridyl C–Cl) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 273.1 (calculated for C₁₁H₁₄ClN₂O₃) .

Advanced Research Questions

Q. How does the electronic nature of the pyridyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : The 4-chloro and 3-methoxy groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2-position.

- Computational modeling : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict the LUMO is localized on the pyridine ring, favoring reactions with electron-rich partners .

- Experimental validation : Suzuki-Miyaura coupling with phenylboronic acid yields 2-aryl derivatives under Pd(PPh₃)₄ catalysis (80°C, 12 h, 75% yield) .

Q. What methodological approaches resolve conflicting stability data under varying pH conditions?

Methodological Answer:

- pH-dependent degradation studies :

- Acidic conditions (pH < 3) : Rapid Boc group hydrolysis occurs (t₁/₂ = 2 h at pH 1), monitored via HPLC .

- Neutral/basic conditions (pH 7–9) : Stable for >48 h, confirmed by ¹H NMR .

- Mitigation strategies : Use lyophilization for long-term storage (-20°C) to prevent hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

- Key modifications :

- Chlorine replacement : Substituting 4-Cl with CF₃ improves lipophilicity (logP increases from 2.1 to 2.8) and enzyme binding .

- Methoxy group removal : Reduces steric hindrance, enhancing IC₅₀ against kinase targets by 3-fold .

- In silico screening : Molecular docking (AutoDock Vina) identifies analogs with higher affinity for ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol vs. -8.5 for parent compound) .

Q. What advanced spectroscopic methods elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with proteins like human serum albumin (HSA). Typical KD values range 10⁻⁶–10⁻⁷ M .

- Fluorescence quenching : Monitor tryptophan emission (λex = 280 nm) in HSA upon compound addition. Stern-Volmer plots reveal static quenching (Ksv = 1.2 × 10⁴ M⁻¹) .

Q. How do steric effects from the tert-butyl group impact crystallization and solubility?

Methodological Answer:

- Crystallography : The tert-butyl group induces a twisted conformation (dihedral angle = 85° between pyridine and carbamate planes), reducing crystal symmetry and favoring monoclinic systems (space group P2₁/c) .

- Solubility : LogS = -3.2 in water (predicted via ALOGPS). Co-solvents like PEG-400 enhance solubility (up to 15 mg/mL) for in vitro assays .

Data Contradictions and Resolution

Q. How to address discrepancies in reported reaction yields for Boc protection steps?

Methodological Answer:

- Root cause analysis : Variability often stems from moisture sensitivity of tert-butyl chloroformate. Anhydrous conditions (molecular sieves, N₂ atmosphere) improve reproducibility .

- Yield optimization : Use in situ FTIR to monitor carbonyl stretching (~1750 cm⁻¹) and terminate reactions at >90% conversion .

Q. Why do some studies report conflicting biological activity data for this compound?

Methodological Answer:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 h vs. 48 h) alter IC₅₀ values. Standardize protocols using CLSI guidelines .

- Metabolic stability : Liver microsome assays (e.g., rat CYP450) reveal species-dependent degradation rates (t₁/₂ = 30 min in rat vs. 120 min in human), affecting in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.